molecular formula C15H18ClN B1451428 {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185299-97-1

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1451428
CAS No.: 1185299-97-1
M. Wt: 247.76 g/mol
InChI Key: MVYCFIGLPRFYOC-UHFFFAOYSA-N
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Description

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is an organic compound with a molecular formula of C15H17N·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of p-tolyldimethylamine with a phenylethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. After the reaction, the compound is purified through crystallization or other purification techniques to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine hydrochloride: Similar in structure but lacks the 4-methylphenyl group.

    Phenylethylamine hydrochloride: Similar but without the additional phenyl group.

    Toluidine hydrochloride: Contains a methyl group on the phenyl ring but differs in the ethyl linkage.

Uniqueness

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is unique due to the presence of both a 4-methylphenyl group and an ethyl linkage to the phenylamine core. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCFIGLPRFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662994
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-97-1
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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